molecular formula C20H21ClFN3O2 B4600241 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide

Cat. No.: B4600241
M. Wt: 389.8 g/mol
InChI Key: YPXXHHFUHRWCSL-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring, a fluorobenzamide moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitroaniline with 4-propanoylpiperazine under specific conditions to form the intermediate 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets within the cell. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases, leading to altered signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-fluorobenzamide
  • N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide
  • N-[5-chloro-2-(4-isopropylpiperazin-1-yl)phenyl]-4-fluorobenzamide

Uniqueness

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-5-15(21)13-17(18)23-20(27)14-3-6-16(22)7-4-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXXHHFUHRWCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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